Microxine
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Overview
Description
Microxine is a novel purine derivative isolated from the Australian marine sponge genus Microxina. It is known for its inhibitory activity against cyclin-dependent kinase 1 (CDK-1), with an IC50 value of 13 micromolar
Preparation Methods
Synthetic Routes and Reaction Conditions
Microxine is typically isolated from marine sponges through a series of chromatographic techniques. The compound is extracted using reversed-phase chromatography, and its structure is determined spectroscopically . The synthetic routes for this compound involve the use of various solvents and reagents to purify and isolate the compound from the sponge extracts.
Industrial Production Methods
Currently, there are no large-scale industrial production methods for this compound due to its natural origin and the complexity of its extraction process. Research is ongoing to develop more efficient methods for synthesizing this compound in the laboratory, which could potentially lead to industrial-scale production in the future.
Chemical Reactions Analysis
Types of Reactions
Microxine undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives.
Substitution: this compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their potential biological activities and applications.
Scientific Research Applications
Microxine has several scientific research applications, including:
Industry: While industrial applications are still in the research phase, this compound’s unique properties could lead to its use in developing new pharmaceuticals and biotechnological products.
Mechanism of Action
Microxine exerts its effects by inhibiting cyclin-dependent kinase 1 (CDK-1), a key enzyme involved in cell cycle regulation . By binding to the active site of CDK-1, this compound prevents the phosphorylation of target proteins, thereby halting cell cycle progression and inducing apoptosis in cancer cells . This mechanism of action makes this compound a valuable tool for studying cell cycle regulation and developing new anticancer therapies.
Comparison with Similar Compounds
Similar Compounds
Microxine is similar to other purine derivatives that inhibit cyclin-dependent kinases, such as roscovitine and purvalanol . These compounds share a common mechanism of action but differ in their potency and selectivity for various cyclin-dependent kinases.
Uniqueness of this compound
What sets this compound apart from other similar compounds is its natural origin from marine sponges and its specific inhibitory activity against CDK-1 . This unique combination of properties makes this compound a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C8H11N5O4S |
---|---|
Molecular Weight |
273.27 g/mol |
IUPAC Name |
2-[(7-methyl-8-oxo-9H-purin-6-yl)amino]ethanesulfonic acid |
InChI |
InChI=1S/C8H11N5O4S/c1-13-5-6(9-2-3-18(15,16)17)10-4-11-7(5)12-8(13)14/h4H,2-3H2,1H3,(H,15,16,17)(H2,9,10,11,12,14) |
InChI Key |
OTYWCUOKKIHICD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(NC1=O)N=CN=C2NCCS(=O)(=O)O |
Synonyms |
microxine |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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